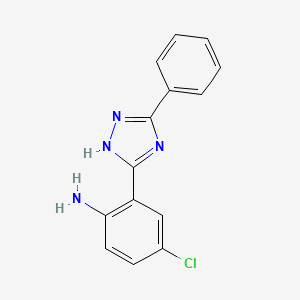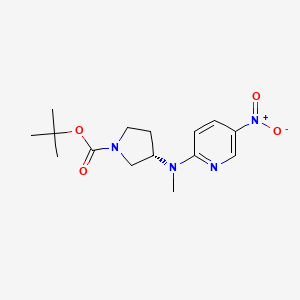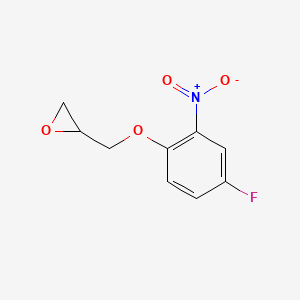![molecular formula C13H13N3O B8289191 Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-](/img/structure/B8289191.png)
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-
Descripción general
Descripción
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an acetylphenyl group attached to an amino group on the pyridine ring. Aminopyridines are known for their diverse applications in medicinal chemistry, particularly in the treatment of neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves the reduction of 4-nitropyridine-N-oxide with iron and acetic acid at reflux temperature to produce 4-aminopyridine, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as iron powder and acetic acid.
Nucleophiles: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various aminopyridine derivatives.
Aplicaciones Científicas De Investigación
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- involves the inhibition of voltage-gated potassium channels. This inhibition results in the elongation of action potentials and increased release of neurotransmitters, which enhances neuronal signaling . The compound’s molecular targets include specific subtypes of potassium channels, and its effects are mediated through interactions with these channels.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine: Known for its use in treating neurological disorders by enhancing neural transmission.
3,4-Diaminopyridine: Used clinically for treating Lambert-Eaton syndrome.
3-Methyl-4-aminopyridine: Exhibits higher potency compared to 4-aminopyridine.
Uniqueness
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- is unique due to the presence of the acetylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in targeting specific molecular pathways.
Propiedades
Fórmula molecular |
C13H13N3O |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
1-[4-[(3-aminopyridin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H13N3O/c1-9(17)10-2-4-11(5-3-10)16-13-6-7-15-8-12(13)14/h2-8H,14H2,1H3,(H,15,16) |
Clave InChI |
JVCTZSKWKKCLQP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-(2-Chloro-phenyl)-pyridin-3-yl]-methyl-amine](/img/structure/B8289182.png)



